4-Methylhexanenitrile
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Overview
Description
4-Methylhexanenitrile is an organic compound with the molecular formula C₇H₁₃N and a molecular weight of 111.1848 g/mol . It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a 4-methylhexane backbone. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylhexanenitrile can be synthesized through several methods, including:
From Alkyl Halides: One common method involves the reaction of 4-methylhexyl bromide with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the cyano group.
From Amides: Another method involves the dehydration of 4-methylhexanamide using dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above methods, optimized for yield and purity. The choice of method depends on factors like cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
4-Methylhexanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, this compound can be hydrolyzed to form 4-methylhexanoic acid.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄), this compound can be reduced to 4-methylhexylamine.
Substitution: The cyano group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, heat.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like DMSO or DMF.
Major Products
Hydrolysis: 4-Methylhexanoic acid.
Reduction: 4-Methylhexylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylhexanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of nitrile metabolism and its effects on biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylhexanenitrile depends on its chemical reactivity. In biological systems, it may interact with enzymes that metabolize nitriles, leading to the formation of corresponding amides or acids. The cyano group can act as an electrophile, participating in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Hexanenitrile: Similar structure but lacks the methyl group at the 4-position.
4-Methylpentanenitrile: Similar but with a shorter carbon chain.
4-Methylheptanenitrile: Similar but with a longer carbon chain.
Uniqueness
4-Methylhexanenitrile is unique due to its specific structure, which influences its reactivity and applications. The presence of the methyl group at the 4-position can affect its physical and chemical properties, making it distinct from other nitriles.
Properties
CAS No. |
69248-32-4 |
---|---|
Molecular Formula |
C7H13N |
Molecular Weight |
111.18 g/mol |
IUPAC Name |
4-methylhexanenitrile |
InChI |
InChI=1S/C7H13N/c1-3-7(2)5-4-6-8/h7H,3-5H2,1-2H3 |
InChI Key |
UWADIKOEYXBKPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCC#N |
Origin of Product |
United States |
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